molecular formula C6H10N2O2 B1331093 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one CAS No. 7721-54-2

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

Cat. No. B1331093
CAS RN: 7721-54-2
M. Wt: 142.16 g/mol
InChI Key: GCKLKGJKIRVDQB-UHFFFAOYSA-N
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Description

The compound “4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one” is a pyrazoline derivative. Pyrazolines are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one” are not available, pyrazolines are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of a compound like “4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one” would likely involve a pyrazoline core with various functional groups attached .


Chemical Reactions Analysis

Pyrazolines can undergo a variety of chemical reactions, often involving the functional groups attached to the pyrazoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one” would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the functional groups present in the molecule .

Scientific Research Applications

Dyeing Polyester Fabrics

4-Hydroxymethyl-2-pyrazolin-5-one, a derivative of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, has been utilized in the development of new arylazo and bisazo dyes. These dyes are specifically designed for dyeing polyester fabrics. The dyeing performance of these dyes on polyester materials has been a key focus of research, highlighting their potential application in the textile industry (Metwally, Khalifa, & Amer, 2008).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of various heterocyclic compounds. For instance, 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one has been reacted with reactive methylene compounds to produce heterocyclic 5-pyrazolones. These compounds have diverse applications in chemical synthesis and potentially in pharmaceuticals (Youssef, 1984).

Free Radical Scavenging

Edaravone, a derivative of 3-methyl-1-phenyl-2-pyrazolin-5-one, has been studied for its neuroprotective effects against retinal damage. This compound acts as a free radical scavenger, indicating its potential application in treating oxidative stress-related diseases (Inokuchi et al., 2009).

Synthesis of Enamines

The compound has also been used in the synthesis of enamines, a class of organic compounds. For example, 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one was acylated, and the resulting acyl derivatives were condensed with primary amines to form enamines. This research provides insights into the chemistry of pyrazolin-5-ones and their derivatives (Belmar, Pérez, Alderete, & Zúñiga, 2005).

Antioxidant Activity

A study on the antioxidant activity of thiazolyl–pyrazolone derivatives, synthesized using 3-methyl-1-thiocarbamoyl-2-pyrazolin-5-one, highlights another significant application. These compounds were evaluated for their antioxidant properties, emphasizing their potential in pharmacological and chemical industries (Gaffer et al., 2017).

Mechanism of Action

The mechanism of action of a compound like “4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one” would depend on its specific biological targets. For example, some pyrazoline derivatives are known to interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound like “4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into pyrazoline derivatives is ongoing, with many studies focusing on their potential applications in medicine and other fields . Future research may uncover new synthesis methods, biological activities, or applications for these compounds.

properties

IUPAC Name

4-(2-hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h5,9H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKLKGJKIRVDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289409
Record name 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

CAS RN

7721-54-2
Record name 2,4-Dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one
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Record name 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
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Record name 4-(2-HYDROXYETHYL)-3-METHYL-2-PYRAZOLIN-5-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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